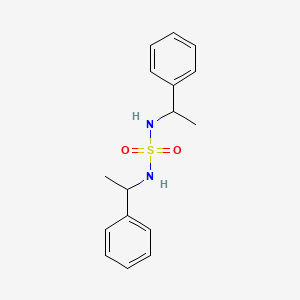![molecular formula C26H38N8O7 B15129986 cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]](/img/structure/B15129986.png)
cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is a cyclic peptide composed of the amino acids arginine, glycine, aspartic acid, phenylalanine, and valine. This compound is known for its ability to inhibit cell adhesion, making it a valuable tool in various scientific research fields, particularly in studies related to integrins and cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of the peptide is achieved through cyclization, which can be facilitated by using specific coupling reagents and conditions .
Industrial Production Methods
Industrial production of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as phenylalanine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: This reaction can involve the replacement of specific amino acid residues with others to study structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various coupling reagents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while substitution reactions can yield peptides with altered biological activities .
Scientific Research Applications
Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell adhesion and migration, particularly in the context of integrin signaling.
Medicine: Explored for its potential therapeutic applications in cancer treatment, as it can inhibit tumor cell adhesion and angiogenesis.
Industry: Utilized in the development of biomaterials and drug delivery systems
Mechanism of Action
The mechanism of action of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] involves its interaction with integrins, particularly the αvβ3 and αvβ5 integrins. By binding to these integrins, the peptide inhibits their interaction with extracellular matrix proteins like vitronectin. This inhibition disrupts cell adhesion, migration, and angiogenesis, leading to potential therapeutic effects in cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
Cyclo[Arg-Gly-Asp-D-Phe-Val]: Another cyclic peptide with similar integrin-binding properties.
Cyclo[Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl]: A variant with an additional aminomethylbenzoyl group.
Gly-Arg-Gly-Asp-Ser-Pro-Lys: A linear peptide with similar biological activities
Uniqueness
Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is unique due to its specific amino acid sequence and cyclic structure, which confer distinct binding affinities and biological activities compared to other similar peptides. Its ability to selectively inhibit integrin-mediated cell adhesion and migration makes it a valuable tool in both basic research and potential therapeutic applications .
Properties
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQUWEHEBOMRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B15129907.png)

![17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15129925.png)
![benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate](/img/structure/B15129932.png)
![Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester](/img/structure/B15129936.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15129943.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate](/img/structure/B15129950.png)
![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10-[(4-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-3,5-dihydroxyoxan-2-yl)oxy]-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129953.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B15129958.png)


![2-[4,7-Bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B15129966.png)


